molecular formula C6H6ClN3O2 B1423581 2-(6-Chloropyrazin-2-ylamino)acetic acid CAS No. 1159822-45-3

2-(6-Chloropyrazin-2-ylamino)acetic acid

Cat. No.: B1423581
CAS No.: 1159822-45-3
M. Wt: 187.58 g/mol
InChI Key: LXNXFXLBTPXCNM-UHFFFAOYSA-N
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Description

2-(6-Chloropyrazin-2-ylamino)acetic acid is an organic compound with the molecular formula C6H6ClN3O2. It is a derivative of pyrazine, a heterocyclic aromatic organic compound, and contains a chlorine atom at the 6th position of the pyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloropyrazin-2-ylamino)acetic acid typically involves the reaction of 6-chloropyrazine-2-amine with chloroacetic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include heating the reaction mixture to a temperature of around 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to maximize yield and purity. The process involves careful control of temperature, pH, and reaction time to ensure consistent product quality. Purification steps, such as recrystallization or chromatography, may be employed to obtain the desired purity level .

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloropyrazin-2-ylamino)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine carboxylic acids, while reduction can produce pyrazine amines. Substitution reactions can result in various substituted pyrazine derivatives .

Scientific Research Applications

2-(6-Chloropyrazin-2-ylamino)acetic acid has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for the development of new chemical entities.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(6-Chloropyrazin-2-ylamino)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-chloropyrazine: This compound is structurally similar but lacks the acetic acid moiety.

    6-Chloropyrazine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an amino group.

    2-(6-Chloropyrazin-2-yl)ethanol: Contains an ethanol group instead of an acetic acid group.

Uniqueness

2-(6-Chloropyrazin-2-ylamino)acetic acid is unique due to the presence of both the chlorine atom and the acetic acid moiety, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-[(6-chloropyrazin-2-yl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O2/c7-4-1-8-2-5(10-4)9-3-6(11)12/h1-2H,3H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXNXFXLBTPXCNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C=N1)Cl)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20679459
Record name N-(6-Chloropyrazin-2-yl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159822-45-3
Record name N-(6-Chloropyrazin-2-yl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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